molecular formula C17H19N5O4S B6904074 N-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide

N-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide

Cat. No.: B6904074
M. Wt: 389.4 g/mol
InChI Key: NPTRDDUHBOESPO-UHFFFAOYSA-N
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Description

N-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields. Its intricate structure, combining multiple functional groups and heterocyclic rings, makes it a subject of interest in synthetic chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-11-19-16(10-22(11)2)27(23,24)18-7-5-15-20-17(21-26-15)13-3-4-14-12(9-13)6-8-25-14/h3-4,9-10,18H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTRDDUHBOESPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCC2=NC(=NO2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis begins with commercially available compounds such as 2,3-dihydro-1-benzofuran, oxadiazole derivatives, ethylene derivatives, and imidazole derivatives.

  • Reaction Steps

    • Step 1: : The preparation of the benzofuran moiety.

    • Step 2: : Formation of the oxadiazole ring through cyclization.

    • Step 3: : Linking of the ethylene chain to the oxadiazole ring.

    • Step 4: : Sulfonation of the imidazole ring.

    • Step 5: : Coupling of all fragments under controlled conditions using appropriate catalysts and solvents.

Industrial Production Methods: For large-scale production, an optimized process involving continuous flow reactions, high-efficiency catalysts, and recycling of solvents is implemented to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, primarily affecting the benzofuran moiety.

  • Reduction: : Reduction processes may target the oxadiazole ring and potentially the sulfonamide group.

  • Substitution: : The presence of various substituents allows for nucleophilic or electrophilic substitution reactions, especially on the imidazole and benzofuran rings.

Common Reagents and Conditions:

  • Oxidation: : KMnO₄, CrO₃ under acidic or basic conditions.

  • Reduction: : LiAlH₄, NaBH₄ in alcohol or ether solvents.

  • Substitution: : Halides, nitriles, and other nucleophiles in polar aprotic solvents.

Major Products Formed:

  • Oxidation: : Carboxylic acids, ketones, or aldehydes derivatives.

  • Reduction: : Alcohols, amines.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound finds applications across multiple disciplines:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules or materials, and as a reagent in organic synthesis.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its pharmacological properties, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of specialty chemicals, agrochemicals, and potentially as a component in advanced materials.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Its sulfonamide group can inhibit certain enzymes, while the benzofuran and oxadiazole rings may interact with specific receptor sites or DNA sequences, altering their function or signaling pathways.

Comparison with Similar Compounds

Comparing N-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide with similar compounds highlights its unique properties:

  • Similar Compounds: : Other sulfonamides, benzofuran derivatives, oxadiazoles.

  • Uniqueness: : The combination of benzofuran, oxadiazole, and imidazole-sulfonamide in a single molecule is rare, giving it distinct chemical and biological properties.

This detailed look should give you a solid understanding of this fascinating compound. Need anything else?

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